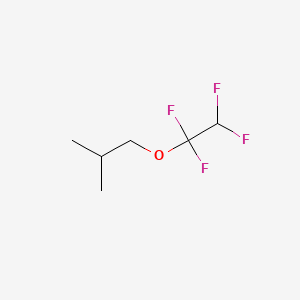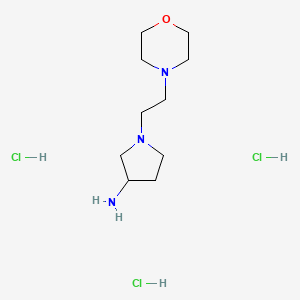
1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride, also known as MPT, is a synthetic compound used in the synthesis of various organic compounds. It is a versatile and useful reagent, and has become increasingly important in the fields of chemistry, biology and pharmacology.
科学的研究の応用
1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride is used as a reagent for the synthesis of various organic compounds. It is also used in the synthesis of peptides, polymers, and other biopolymers. It is also used in the synthesis of drugs and other pharmaceuticals. Additionally, 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride is used as a reagent for the synthesis of nanomaterials, such as carbon nanotubes and graphene.
作用機序
1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride acts as an acid-base catalyst in the synthesis of various organic compounds. It is a versatile reagent, and can be used to catalyze a variety of reactions, including nucleophilic substitution, nucleophilic addition, and electrophilic substitution. Additionally, 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride can be used to catalyze the formation of hydrogen bonds between molecules, allowing for the formation of more stable compounds.
Biochemical and Physiological Effects
1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine, which can have a variety of physiological effects. Additionally, 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride has been shown to have anticonvulsant and analgesic effects in animal models.
実験室実験の利点と制限
The use of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride as a reagent has several advantages in laboratory experiments. It is a stable and inexpensive reagent, and can be used in a variety of reactions. Additionally, it is non-toxic and has a low environmental impact. However, there are some limitations to its use. It is not very soluble in water, and it is not very reactive at low temperatures.
将来の方向性
1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride has potential applications in many areas of science. It could be used in the synthesis of new materials, such as nanomaterials and polymers, for use in drug delivery systems. Additionally, it could be used to synthesize new drugs and pharmaceuticals. Additionally, further research could be done to explore the potential of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride as an inhibitor of acetylcholinesterase, which could lead to the development of new drugs for the treatment of neurological disorders. Finally, further research could be done to explore the potential of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride as an anticonvulsant and analgesic.
合成法
1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride is synthesized by the condensation of morpholine and ethyl pyrrolidin-3-amine in the presence of a base catalyst. The reaction is typically carried out in aqueous acetonitrile, with potassium carbonate as the base catalyst. The reaction is exothermic, and the resultant 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride is purified by recrystallization from aqueous acetonitrile.
特性
IUPAC Name |
1-(2-morpholin-4-ylethyl)pyrrolidin-3-amine;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.3ClH/c11-10-1-2-13(9-10)4-3-12-5-7-14-8-6-12;;;/h10H,1-9,11H2;3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTLSMBJVHOZHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CCN2CCOCC2.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride | |
CAS RN |
1337880-81-5 |
Source


|
| Record name | 1-[2-(morpholin-4-yl)ethyl]pyrrolidin-3-amine trihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


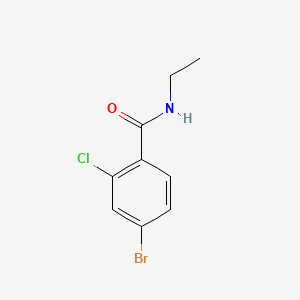

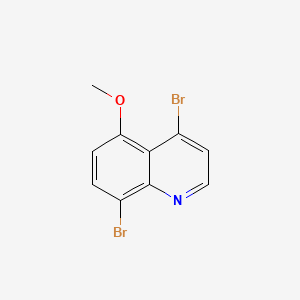
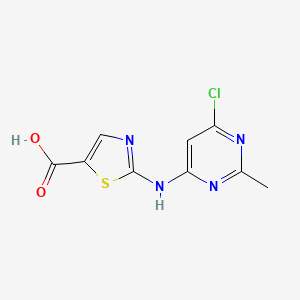
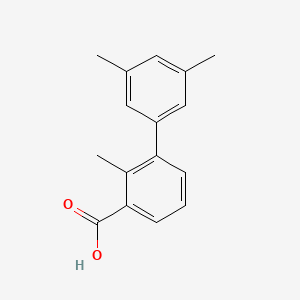
![7-(5-((tert-Butyldiphenylsilyl)oxy)-2-chlorophenyl)-3-chloro-5-methylbenzo[e][1,2,4]triazine](/img/structure/B599200.png)
![endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride](/img/structure/B599203.png)



![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B599209.png)
